2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound. It is a derivative of bromophenylacetic acid, which is almost white to light beige crystals or powder . It has been used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves several stages. The starting material is often theophylline . Through a number of stages, 5-(2-bromphenyl)-4-amino-4H-1,2,4-triazole-3-thion is obtained. By the reaction of neutralization, the salts with organic and inorganic bases are obtained .Molecular Structure Analysis
The molecular structure of this compound is complex. In the crystal, two pairs of O-H⋯O hydrogen bonds connect the molecules into inversion dimers. In addition, weak C-H⋯F hydrogen bonds link the dimers into a two-dimensional network parallel to (10-4) .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can be used as an inhibitor of mammalian collagenase and elastase . It can also react with triethylamine to form polymandelide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 215.04 g/mol . It is almost white to light beige crystals or powder .Scientific Research Applications
Synthesis and Biological Activity
2-(3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl)acetic acid and its derivatives are prominent in scientific research due to their diverse biological activities. The synthesis of new derivatives, including 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their acetic acid salts, has been explored to enhance their biological applications. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antiviral, antitumor, and immunostimulating effects. Their potential in creating new medicines, especially in the agricultural sector, veterinary medicine, and pharmacy, underscores their significance in scientific research. The structural confirmation of these compounds employs techniques like Elemental analysis (CHNS), 1HNMR, and Chromatographic mass spectral analysis, highlighting the meticulous approach to understanding their properties and applications (Safonov & Nevmyvaka, 2020).
Physical-Chemical Properties and Acute Toxicity Studies
The exploration of physical-chemical properties and acute toxicity of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids reveals their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds also serve as intermediates for synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures. Their acute toxicity study indicates that they are practically non-toxic and low-toxic, with LD50 values ranging significantly. This research underscores the importance of understanding the safety profile of these compounds in their application in medicinal chemistry and drug development (Salionov, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives have been extensively studied, with new compounds showing promising results against a variety of microorganisms. These studies involve the synthesis of novel compounds and evaluation of their activities through advanced techniques, contributing to the development of new antimicrobial and antifungal agents. The research in this domain is crucial for addressing the increasing resistance to existing antibiotics and finding effective solutions for various infectious diseases (Demirbas et al., 2004).
Safety and Hazards
This compound should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
2-[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-4-2-1-3-6(7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMGJDSFKIGISR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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